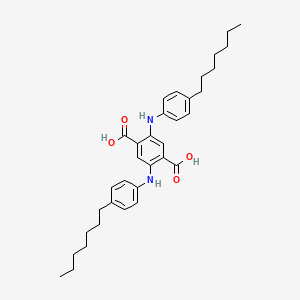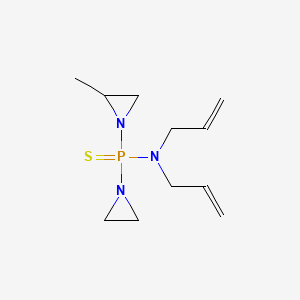
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- is a complex organophosphorus compound It is characterized by the presence of aziridine rings and diallylamino groups attached to a phosphine sulfide core
Méthodes De Préparation
The synthesis of phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- typically involves the reaction of aziridine derivatives with phosphine sulfide. One common method includes the use of Grignard reagents, which react with chlorophosphines to form the desired product . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is employed in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- involves its interaction with molecular targets through its aziridine rings and phosphine sulfide core. These interactions can lead to the formation of stable complexes with metals and other molecules, influencing various chemical and biological pathways .
Comparaison Avec Des Composés Similaires
Phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- can be compared with other similar compounds such as:
Tris(2-methyl-1-aziridinyl)phosphine sulfide: This compound has a similar structure but lacks the diallylamino group, which affects its reactivity and applications.
Tris(1-(2-methyl)aziridinyl)phosphine oxide: This compound contains a phosphine oxide core instead of a phosphine sulfide, leading to different chemical properties and uses.
The uniqueness of phosphine sulfide, (1-aziridinyl)(2-methyl-1-aziridinyl)diallylamino- lies in its combination of aziridine rings and diallylamino groups, which provide distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
41657-30-1 |
|---|---|
Formule moléculaire |
C11H20N3PS |
Poids moléculaire |
257.34 g/mol |
Nom IUPAC |
N-[aziridin-1-yl-(2-methylaziridin-1-yl)phosphinothioyl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C11H20N3PS/c1-4-6-12(7-5-2)15(16,13-8-9-13)14-10-11(14)3/h4-5,11H,1-2,6-10H2,3H3 |
Clé InChI |
NRXJTPZGKPVJHU-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1P(=S)(N2CC2)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14659509.png)


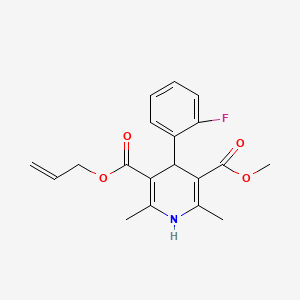
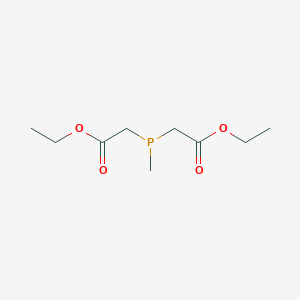
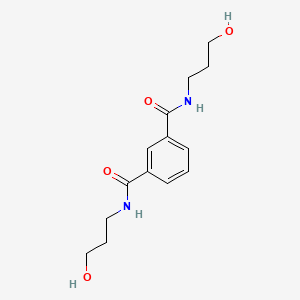
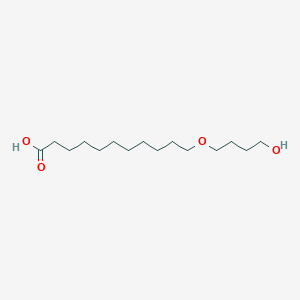
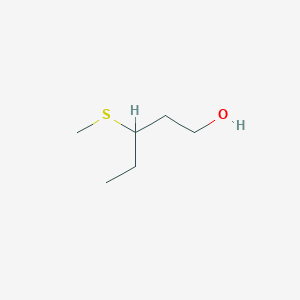

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)
![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
